

# 2-(Ethylthio)-9H-purin-6-amine for enzyme inhibition studies

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Ethylthio)-9H-purin-6-amine

Cat. No.: B1598183

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An In-Depth Technical Guide to **2-(Ethylthio)-9H-purin-6-amine** for Enzyme Inhibition Studies

## Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of **2-(Ethylthio)-9H-purin-6-amine**, also known as 2-Ethylthioadenine, in enzyme inhibition studies. This guide provides an in-depth understanding of its mechanism of action, detailed experimental protocols, and data interpretation, ensuring scientific integrity and reproducibility.

## Introduction and Scientific Context

**2-(Ethylthio)-9H-purin-6-amine** is a synthetic purine analog that serves as a powerful chemical probe for investigating cellular signaling pathways and enzyme kinetics. Its structural similarity to endogenous purines, particularly adenosine, makes it a valuable tool for modulating the activity of specific enzymes involved in purine metabolism. The primary utility of this compound lies in its ability to inhibit Adenosine Kinase (AK), a key enzyme that regulates intracellular and extracellular concentrations of adenosine.<sup>[1][2]</sup> By inhibiting AK, **2-(Ethylthio)-9H-purin-6-amine** effectively increases local adenosine levels, thereby providing a mechanism to study the downstream effects of adenosine receptor signaling in various physiological and pathological contexts, including pain, inflammation, and epilepsy.<sup>[1][2][3][4]</sup>

## Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for proper handling, storage, and experimental design.

| Property           | Value  | Source          |
|--------------------|--|-----------------|
| IUPAC Name         | 2-(ethylthio)-9H-purin-6-amine                 | PubChem[5]      |
| Synonyms           | 2-Ethylthioadenine                             | PubChem[5]      |
| CAS Number         | 33436-90-7                                     | PubChem[5]      |
| Molecular Formula  | C <sub>7</sub> H <sub>9</sub> N <sub>5</sub> S | PubChem[5]      |
| Molecular Weight   | 195.25 g/mol                                   | PubChem[5]      |
| Aqueous Solubility | Limited (<1 mg/mL at 25°C)                     | Estimated[6]    |
| Typical Solvent    | Dimethyl sulfoxide (DMSO)                      | Common practice |

## Mechanism of Action and Biological Significance

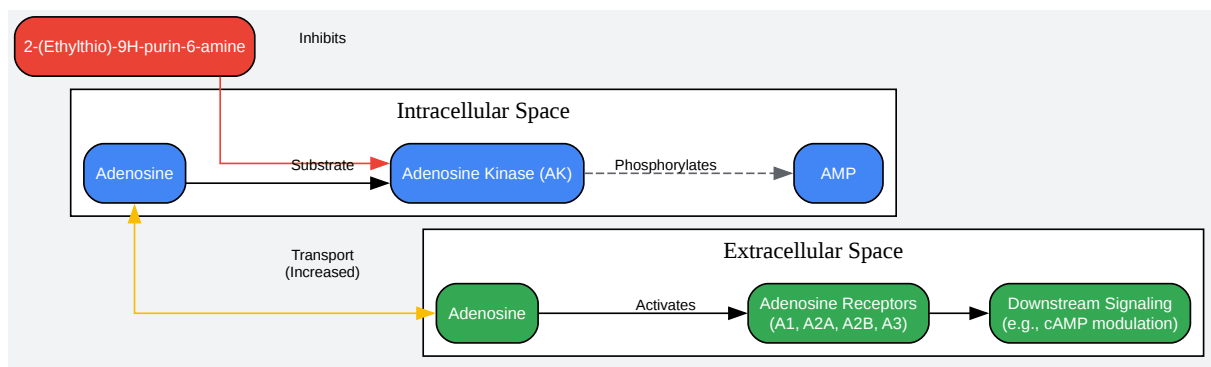
The primary mechanism through which **2-(Ethylthio)-9H-purin-6-amine** exerts its biological effects is via the inhibition of Adenosine Kinase (AK).[1]

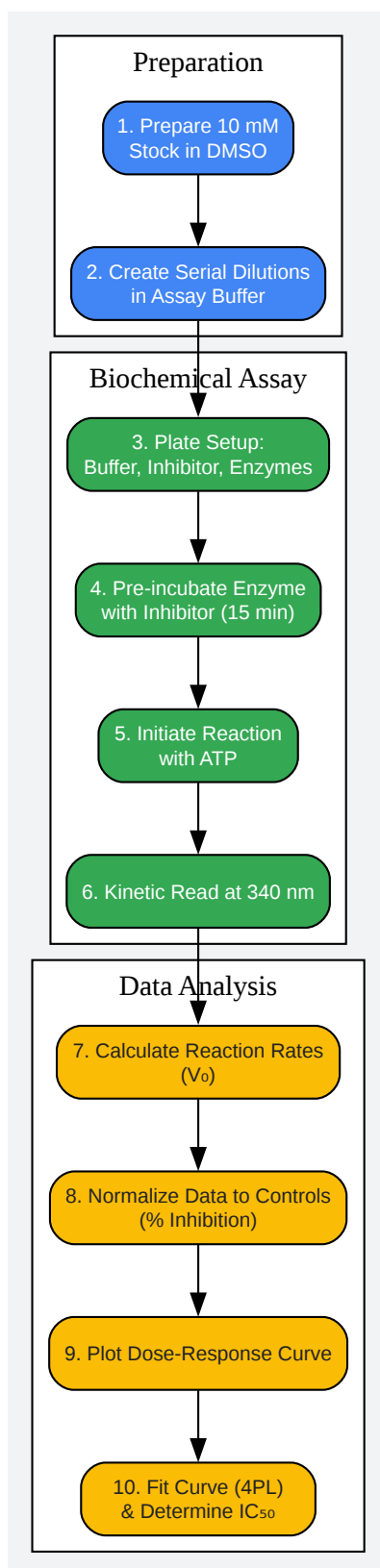
Causality of Action:

- **Enzyme Inhibition:** **2-(Ethylthio)-9H-purin-6-amine** acts as an inhibitor of Adenosine Kinase.
- **Substrate Accumulation:** AK is responsible for phosphorylating intracellular adenosine to adenosine monophosphate (AMP). Inhibition of AK prevents this conversion, leading to the accumulation of intracellular adenosine.[4]
- **Increased Extracellular Adenosine:** The rise in intracellular adenosine concentration alters the equilibrium across the cell membrane, promoting its transport into the extracellular space.[1][4]
- **Receptor Activation:** The elevated extracellular adenosine then acts as an agonist for G-protein coupled adenosine receptors (A<sub>1</sub>, A<sub>2a</sub>, A<sub>2e</sub>, and A<sub>3</sub>), triggering a cascade of downstream signaling events that modulate cellular function.[1][3]

This indirect, yet potent, modulation of purinergic signaling makes **2-(Ethylthio)-9H-purin-6-amine** an invaluable tool for studying processes regulated by adenosine, such as neurotransmission, inflammation, and cardiovascular function.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Beyond AK, 2-alkylthio substituted analogues of AMP and ATP have been shown to be specific, noncompetitive inhibitors of ADP-induced human platelet aggregation, highlighting a broader utility in hematological research.[\[8\]](#)





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- To cite this document: BenchChem. [2-(Ethylthio)-9H-purin-6-amine for enzyme inhibition studies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598183#2-ethylthio-9h-purin-6-amine-for-enzyme-inhibition-studies]

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